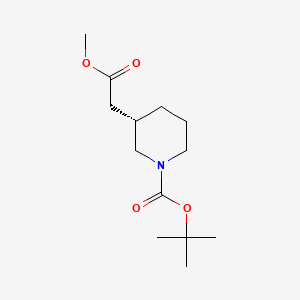![molecular formula C15H24NO4- B567067 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid CAS No. 1363381-87-6](/img/structure/B567067.png)
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is a heterocyclic compound with the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol . It is characterized by a spirocyclic structure, which includes a nitrogen atom and a carboxylic acid functional group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Applications De Recherche Scientifique
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Safety and Hazards
The safety information for “2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid” indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of a suitable precursor with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the cyclization of N-Boc-protected amines with appropriate reagents under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Mécanisme D'action
The mechanism of action of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Boc-2-azaspiro[4.5]decane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
8-oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the spirocyclic structure, altering its chemical properties and reactivity.
Uniqueness
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its combination of a spirocyclic structure, a nitrogen atom, and a carboxylic acid group. This combination provides a versatile platform for various chemical modifications and applications in research and industry .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid involves the reaction of a spirocyclic lactam with a Boc-protected 1,2-diamine followed by carboxylation.", "Starting Materials": [ "Spirocyclic lactam", "Boc-protected 1,2-diamine", "Carbon dioxide", "Base", "Solvent" ], "Reaction": [ "Deprotonation of spirocyclic lactam with base", "Addition of Boc-protected 1,2-diamine to form a spirocyclic amine", "Carboxylation of spirocyclic amine with carbon dioxide to form the desired product", "Removal of Boc protecting group to obtain 2-azaspiro[4.5]decane-8-carboxylic acid" ] } | |
Numéro CAS |
1363381-87-6 |
Formule moléculaire |
C15H24NO4- |
Poids moléculaire |
282.35 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(10-16)6-4-11(5-7-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)/p-1 |
Clé InChI |
QHSHITNSETWPKW-UHFFFAOYSA-M |
SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)C(=O)[O-] |
Synonymes |
2-Azaspiro[4,5]decane-2,8-dicarboxylic acid, 2-(1,1-diMethylethyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




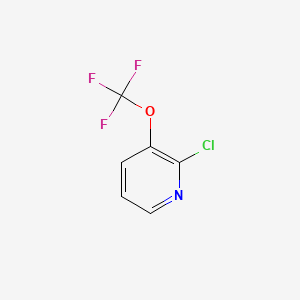


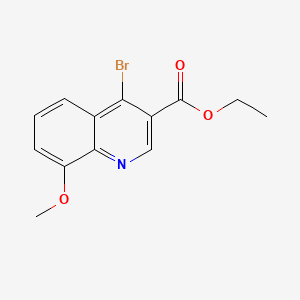
![furo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B566993.png)
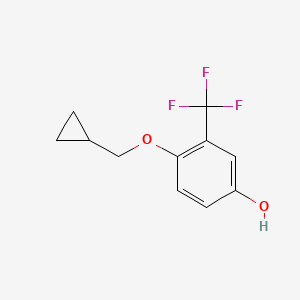
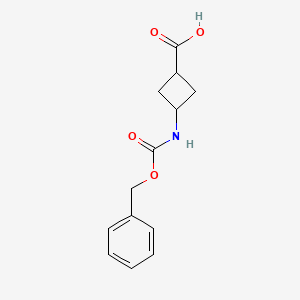
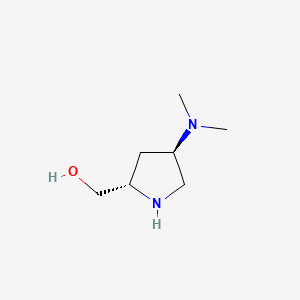
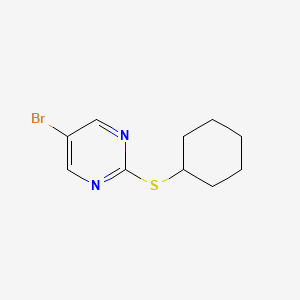
![4-methyl-N-[(1-methylpiperidin-4-yl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B567004.png)

